4-(Dimethylamino)pyridine-2-carboxylic acid 4-(Dimethylamino)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 890092-04-3
VCID: VC1991440
InChI: InChI=1S/C8H10N2O2/c1-10(2)6-3-4-9-7(5-6)8(11)12/h3-5H,1-2H3,(H,11,12)
SMILES: CN(C)C1=CC(=NC=C1)C(=O)O
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

4-(Dimethylamino)pyridine-2-carboxylic acid

CAS No.: 890092-04-3

Cat. No.: VC1991440

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)pyridine-2-carboxylic acid - 890092-04-3

Specification

CAS No. 890092-04-3
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 4-(dimethylamino)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H10N2O2/c1-10(2)6-3-4-9-7(5-6)8(11)12/h3-5H,1-2H3,(H,11,12)
Standard InChI Key VCLGAZSRYZRTSE-UHFFFAOYSA-N
SMILES CN(C)C1=CC(=NC=C1)C(=O)O
Canonical SMILES CN(C)C1=CC(=NC=C1)C(=O)O

Introduction

Structural Properties and Identification

4-(Dimethylamino)pyridine-2-carboxylic acid is characterized by a pyridine ring with a dimethylamino group at the 4-position and a carboxylic acid group at the 2-position. This structural arrangement creates distinctive chemical behaviors that make the compound valuable for various applications in chemical synthesis and beyond.

Basic Identification Parameters

The compound is registered with CAS number 890092-04-3 and has a molecular formula of C8H10N2O2 with a molecular weight of 166.18 g/mol . The systematic IUPAC name is 4-(dimethylamino)pyridine-2-carboxylic acid, though it may also be referred to as 4-(dimethylamino)picolinic acid in some contexts.

Table 1: Key Identification Parameters

ParameterValue
CAS Number890092-04-3
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
IUPAC Name4-(dimethylamino)pyridine-2-carboxylic acid
Standard InChIInChI=1S/C8H10N2O2/c1-10(2)6-3-4-9-7(5-6)8(11)12/h3-5H,1-2H3,(H,11,12)
SMILESCN(C)C1=CC(=NC=C1)C(=O)O

Synthesis and Preparation Methods

Several synthetic pathways can be employed to produce 4-(Dimethylamino)pyridine-2-carboxylic acid, with approaches often adapted from the synthesis of related compounds such as 4-dimethylaminopyridine (DMAP).

Multi-Step Synthesis Approach

The synthesis typically involves a multi-step process starting from pyridine. A general pathway includes:

  • Oxidation of pyridine to form a 4-pyridylpyridinium cation

  • Introduction of the dimethylamino group at the 4-position through reaction with dimethylamine

  • Incorporation of the carboxylic acid functionality at the 2-position

Industrial Production Methods

In industrial settings, the synthesis often employs high-temperature and high-pressure conditions to facilitate reactions between pyridine and dimethylamine. The process typically includes:

  • Quaternization of pyridine with a suitable agent (such as thionyl chloride) in an organic solvent

  • Formation of an intermediate salt (similar to N-[4-pyridyl]pyridinium chloride hydrochloride in DMAP synthesis)

  • Amination with N,N-dimethylformamide

  • Introduction of the carboxylic acid group

  • Purification through crystallization, filtration, and other separation techniques

This approach draws parallels to the documented synthesis of DMAP, which involves the quaternization of pyridine with thionyl chloride followed by amination with N,N-dimethylformamide, but requires additional steps to introduce the carboxylic acid functionality .

Chemical Reactivity and Mechanisms

The dual functionality of 4-(Dimethylamino)pyridine-2-carboxylic acid enables diverse chemical reactions, making it particularly valuable in organic synthesis.

Nucleophilic Catalysis

Similar to DMAP, this compound exhibits enhanced nucleophilicity due to the electron-donating dimethylamino group, making it an effective catalyst for various transformations. The dimethylamino group increases electron density within the pyridine ring, enhancing the nucleophilicity of the nitrogen atom and enabling efficient catalysis of reactions involving electrophilic substrates .

Common Reaction Types

4-(Dimethylamino)pyridine-2-carboxylic acid participates in several important reaction types:

  • Nucleophilic Substitution Reactions: The enhanced nucleophilicity makes it effective for acylation reactions

  • Esterification Reactions: Acts as a catalyst in the conversion of carboxylic acids to esters when reacting with alcohols

  • Hydrosilylation Reactions: Facilitates the addition of silicon-hydrogen bonds to unsaturated compounds

Mechanistic Insights

The catalytic mechanism typically involves nucleophilic attack by the pyridine nitrogen on electrophilic centers, forming activated intermediates that facilitate subsequent reactions. The compound's basicity, enhanced by the resonance stabilization from the dimethylamino group, plays a crucial role in its catalytic activity.

For esterification reactions, the mechanism likely resembles that of DMAP-catalyzed processes, involving:

  • Formation of an activated acyl intermediate

  • Nucleophilic attack by the alcohol substrate

  • Formation of the ester product with regeneration of the catalyst

Research Applications

4-(Dimethylamino)pyridine-2-carboxylic acid and closely related compounds have demonstrated significant utility across various research domains.

Organic Synthesis Applications

The compound serves as a valuable catalyst in organic synthesis, particularly for transformations requiring mild conditions and high selectivity. Its unique structural features enable efficient catalysis of various reactions, including:

  • Acylation Reactions: The enhanced nucleophilicity facilitates efficient acyl transfer processes

  • Peptide Coupling: Related compounds like 4-(Dimethylamino)pyridine N-oxide (DMAPO) have proven effective in peptide coupling reactions with 2-methyl-6-nitrobenzoic anhydride (MNBA)

  • Oxidation Reactions: DMAP has demonstrated capability to catalyze the oxidation of aryl α-halo esters to corresponding aryl α-keto esters under mild conditions

Biological and Medicinal Applications

The compound's utility extends to biological and medicinal chemistry:

  • Synthesis of Bioactive Compounds: Used in preparing biologically active molecules, including potential pharmaceutical agents

  • Development of Pharmaceutical Intermediates: Aids in the synthesis of key intermediates for active pharmaceutical ingredients

  • Amidation Reactions: Related catalytic systems involving DMAP have been employed in amidation reactions to create biologically relevant amide bonds

Industrial Applications

In industrial settings, the compound finds application in:

  • Polymer Production: Facilitates polymerization reactions and polymer modifications

  • Dye Synthesis: Contributes to the preparation of specialized dyes

  • Fine Chemical Production: Enables efficient synthesis of various industrial chemicals

Comparative Analysis with Similar Compounds

Understanding the relationship between 4-(Dimethylamino)pyridine-2-carboxylic acid and similar compounds provides valuable insights into its unique properties and applications.

Comparison with Other Pyridine Derivatives

4-(Dimethylamino)pyridine-2-carboxylic acid possesses unique properties compared to other pyridine derivatives:

  • Pyridine: Much less nucleophilic and basic, resulting in lower catalytic activity in many reactions

  • Pyridine-2-carboxylic acid (Picolinic acid): Lacks the electron-donating dimethylamino group, exhibiting lower nucleophilicity and different reactivity patterns

  • 4-(Dimethylamino)pyridine N-oxide (DMAPO): An oxidized form that shows specialized catalytic activity in peptide coupling reactions

Current Research Trends and Future Perspectives

Research involving 4-(Dimethylamino)pyridine-2-carboxylic acid and related compounds continues to evolve, with several promising directions emerging.

Recent Developments

Recent studies have explored novel applications of related compounds:

  • Amide Bond Formation: Research has demonstrated the effectiveness of DMAP-based catalytic systems in forming amide bonds under mild conditions, suggesting potential applications for 4-(Dimethylamino)pyridine-2-carboxylic acid in similar contexts

  • Metal-Free Oxidations: DMAP has been shown to catalyze metal-free aerobic oxidation reactions, opening possibilities for environmentally friendly synthetic processes

  • Peptide Chemistry: DMAPO has proven effective in peptide coupling reactions, indicating potential applications in peptide and protein chemistry

Future Research Directions

Several promising research directions could further expand the applications of 4-(Dimethylamino)pyridine-2-carboxylic acid:

  • Development of Novel Catalytic Systems: Leveraging the dual functionality to create more efficient and selective catalysts

  • Coordination Chemistry: Exploring the compound's potential as a ligand in coordination complexes, similar to the reported tetrachlorido(pyridine-2-carboxylato)stannate complex with DMAP

  • Green Chemistry Applications: Investigating its role in environmentally friendly synthetic methodologies

  • Medicinal Chemistry: Further exploring its utility in the synthesis of pharmaceutical compounds

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